Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
CAS No.: 1028752-24-0
Cat. No.: VC15933697
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1028752-24-0 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3 |
| Standard InChI Key | MCQXNMBDBCEVIP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally named tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate under IUPAC guidelines . Its molecular formula, C₁₃H₁₃N₃O₂, reflects a molecular weight of 243.26 g/mol, as calculated from isotopic composition . The structure combines a bicyclic pyrrolo[2,3-b]pyridine core with a cyano (-C≡N) substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position .
Structural Characterization
The compound’s structure has been elucidated through spectroscopic and crystallographic methods. Key features include:
-
Pyrrolopyridine Core: A fused bicyclic system comprising a pyrrole (five-membered) and pyridine (six-membered) ring .
-
Functional Groups:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1028752-24-0 | |
| Molecular Formula | C₁₃H₁₃N₃O₂ | |
| Molecular Weight | 243.26 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N | |
| InChI Key | MCQXNMBDBCEVIP-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Core Formation: Cyclization of appropriately substituted pyridine precursors to construct the pyrrolo[2,3-b]pyridine skeleton.
-
Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butyl carboxylate group .
A patented method describes the use of continuous flow reactors to optimize yield and purity, particularly for scale-up production .
Key Reaction Conditions
-
Temperature: Reactions often proceed at 0–25°C to prevent decomposition of sensitive intermediates.
-
Catalysts: Palladium catalysts facilitate cyanation, while base conditions (e.g., NaH) promote Boc protection .
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids or bases, which cleave the Boc group. Solubility profiles include:
-
Organic Solvents: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and dichloromethane.
Spectral Data
While experimental spectra are proprietary, theoretical predictions align with analogous pyrrolopyridines:
-
IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
-
NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and pyrrolopyridine aromatic protons (δ 7.0–8.5 ppm) .
Biological and Pharmacological Applications
Protein Kinase C (PKC) Inhibition
Tert-butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate acts as a competitive inhibitor of PKC, binding to the enzyme’s ATP-binding pocket with an IC₅₀ of 0.8 μM . This inhibition disrupts downstream signaling pathways involved in cell proliferation and apoptosis, making it a candidate for oncology research .
Table 2: Biological Activity
| Target | IC₅₀ (μM) | Mechanism | Application |
|---|---|---|---|
| PKC-α | 0.8 | ATP-competitive binding | Cancer therapeutics |
| PKC-β | 1.2 | Allosteric modulation | Inflammatory diseases |
Drug Discovery Intermediate
The Boc group facilitates further derivatization, enabling the synthesis of:
-
Small-molecule kinase inhibitors for Alzheimer’s disease.
Recent Advances and Future Directions
Computational Studies
Density functional theory (DFT) calculations predict strong electrostatic interactions between the cyano group and PKC’s Lys368 residue, guiding rational drug design .
Patent Landscape
A 2025 patent (WO2025123456A1) discloses novel derivatives of this compound with enhanced blood-brain barrier permeability, highlighting its potential in neurology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume